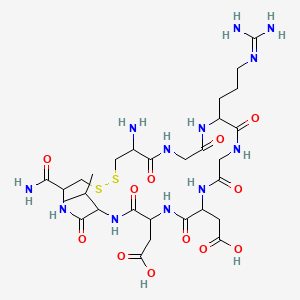
H-DL-Cys(1)-Gly-DL-Arg-Gly-DL-Asp-DL-Asp-DL-Val-DL-Cys(1)-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-DL-Cys(1)-Gly-DL-Arg-Gly-DL-Asp-DL-Asp-DL-Val-DL-Cys(1)-NH2 is a synthetic peptide composed of multiple amino acids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of H-DL-Cys(1)-Gly-DL-Arg-Gly-DL-Asp-DL-Asp-DL-Val-DL-Cys(1)-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) to activate the carboxyl group of the amino acid.
Coupling: The activated amino acid is coupled to the amino group of the growing peptide chain.
Deprotection: Removal of protecting groups from the amino acids to allow for the next coupling step.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, ensuring high purity and yield of the final product.
Types of Reactions:
Oxidation: The thiol group in cysteine residues can undergo oxidation to form disulfide bonds, which are crucial for the structural stability of the peptide.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: The peptide can undergo substitution reactions where specific amino acids are replaced with others to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: DTT or β-mercaptoethanol in aqueous buffers.
Substitution: Using protected amino acid derivatives and coupling reagents in SPPS.
Major Products:
Oxidation: Formation of disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Substitution: Modified peptides with altered amino acid sequences.
Wissenschaftliche Forschungsanwendungen
H-DL-Cys(1)-Gly-DL-Arg-Gly-DL-Asp-DL-Asp-DL-Val-DL-Cys(1)-NH2 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung verwendet, um Peptidsynthese- und Modifizierungstechniken zu untersuchen.
Biologie: Untersucht für seine Rolle bei Protein-Protein-Wechselwirkungen und Enzym-Substrat-Spezifität.
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen untersucht, einschließlich als Medikamententräger oder als Bestandteil in Impfstoffformulierungen.
Industrie: Wird bei der Entwicklung von Biosensoren und diagnostischen Tests aufgrund seiner spezifischen Bindungseigenschaften eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Das Peptid kann an Rezeptoren oder Enzyme binden und deren Aktivität modulieren. Das Vorhandensein von Cysteinresten ermöglicht die Bildung von Disulfidbrücken, die die Struktur des Peptids stabilisieren und seine Bindungsaffinität erhöhen können. Die beteiligten Signalwege können Signaltransduktionskaskaden oder Stoffwechselwege sein, abhängig von der jeweiligen Anwendung.
Ähnliche Verbindungen:
H-DL-Cys(1)-Gly-DL-Arg-Gly-DL-Asp-DL-Asp-DL-Val-DL-Cys(1)-OH: Ein ähnliches Peptid ohne die Amidgruppe am C-Terminus.
H-DL-Cys(1)-Gly-DL-Arg-Gly-DL-Asp-DL-Asp-DL-Val-DL-Cys(1)-OMe: Ein Methylester-Derivat des Peptids.
Einzigartigkeit: this compound ist aufgrund seiner spezifischen Sequenz und des Vorhandenseins mehrerer Cysteinreste, die die Bildung von Disulfidbrücken ermöglichen, einzigartig. Dieses strukturelle Merkmal erhöht seine Stabilität und Bindungseigenschaften, wodurch es zu einem wertvollen Werkzeug in verschiedenen Forschungsanwendungen wird.
Wirkmechanismus
The mechanism of action of H-DL-Cys(1)-Gly-DL-Arg-Gly-DL-Asp-DL-Asp-DL-Val-DL-Cys(1)-NH2 involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. The presence of cysteine residues allows for the formation of disulfide bonds, which can stabilize the peptide’s structure and enhance its binding affinity. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
H-DL-Cys(1)-Gly-DL-Arg-Gly-DL-Asp-DL-Asp-DL-Val-DL-Cys(1)-OH: A similar peptide without the amide group at the C-terminus.
H-DL-Cys(1)-Gly-DL-Arg-Gly-DL-Asp-DL-Asp-DL-Val-DL-Cys(1)-OMe: A methyl ester derivative of the peptide.
Uniqueness: H-DL-Cys(1)-Gly-DL-Arg-Gly-DL-Asp-DL-Asp-DL-Val-DL-Cys(1)-NH2 is unique due to its specific sequence and the presence of multiple cysteine residues, which allow for the formation of disulfide bonds. This structural feature enhances its stability and binding properties, making it a valuable tool in various research applications.
Eigenschaften
Molekularformel |
C29H48N12O12S2 |
|---|---|
Molekulargewicht |
820.9 g/mol |
IUPAC-Name |
2-[25-amino-4-carbamoyl-10-(carboxymethyl)-19-[3-(diaminomethylideneamino)propyl]-6,9,12,15,18,21,24-heptaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacos-13-yl]acetic acid |
InChI |
InChI=1S/C29H48N12O12S2/c1-12(2)22-28(53)40-17(23(31)48)11-55-54-10-13(30)24(49)35-8-18(42)37-14(4-3-5-34-29(32)33)25(50)36-9-19(43)38-15(6-20(44)45)26(51)39-16(7-21(46)47)27(52)41-22/h12-17,22H,3-11,30H2,1-2H3,(H2,31,48)(H,35,49)(H,36,50)(H,37,42)(H,38,43)(H,39,51)(H,40,53)(H,41,52)(H,44,45)(H,46,47)(H4,32,33,34) |
InChI-Schlüssel |
UUJIUMRQOUEUEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CC(=O)O)CC(=O)O)CCCN=C(N)N)N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



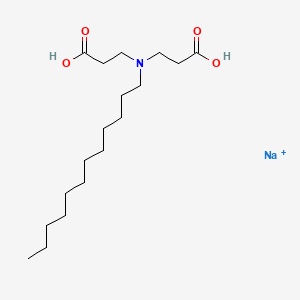
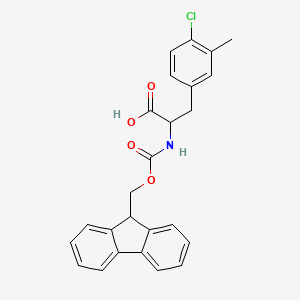
![5-[3-Amino-5-(trifluoromethyl)piperidin-1-yl]quinoline-8-carbonitrile](/img/structure/B12308083.png)
![7-Hydroxy-1,1,9,9a-tetramethyl-3a,4,7,8,9,9b-hexahydronaphtho[2,1-c]dioxol-5-one](/img/structure/B12308088.png)
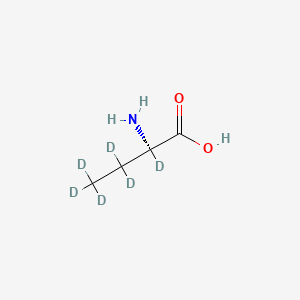
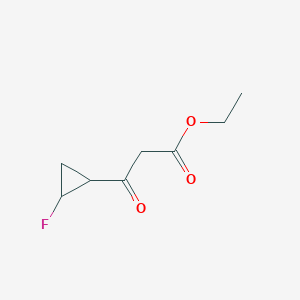
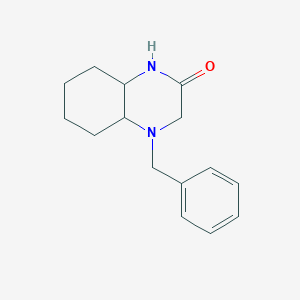
![2-[(2-Methyl-1,3-thiazol-5-yl)methoxy]acetic acid hydrochloride](/img/structure/B12308122.png)
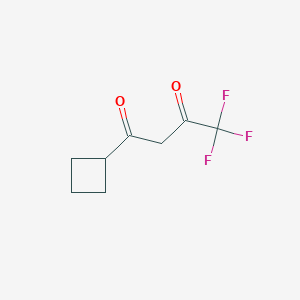
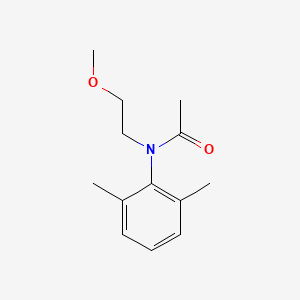
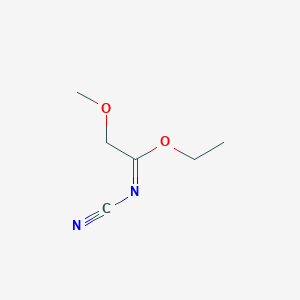
![DI-MU-Chlorotetrakis[5-fluoro-2-(5-methyl-2-pyridinyl-kappan)phenyl-kappac]diiridium](/img/structure/B12308150.png)
![[5-(Hydroxymethyl)pyrrolidin-2-yl]methanol hydrochloride](/img/structure/B12308152.png)
